Cas no 1352318-72-9 (4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine)

4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine is a protected heterocyclic compound featuring a benzoxazine core with bromo and fluoro substituents. The BOC (tert-butoxycarbonyl) group enhances stability, making it suitable for synthetic applications requiring selective deprotection. The presence of both bromo and fluoro substituents offers versatile reactivity for further functionalization, particularly in pharmaceutical and agrochemical intermediates. Its rigid benzoxazine scaffold contributes to structural diversity in medicinal chemistry. The compound is typically handled under inert conditions due to its sensitivity. It serves as a valuable building block for constructing complex molecules, leveraging its halogenated sites for cross-coupling or nucleophilic substitution reactions.
4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine structure
1352318-72-9 structure
Product Name:4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine
CAS No:1352318-72-9
MF:C13H15BrFNO3
MW:332.165506601334
CID:2771302
PubChem ID:56776942
Update Time:2025-06-08

4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate
    • 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine;
    • DTXSID80718439
    • MFCD20491455
    • 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine
    • 1352318-72-9
    • BS-25616
    • tert-Butyl 6-bromo-5-fluoro-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate
    • Inchi: 1S/C13H15BrFNO3/c1-13(2,3)19-12(17)16-6-7-18-9-5-4-8(14)10(15)11(9)16/h4-5H,6-7H2,1-3H3
    • InChI Key: JDMDEABOJMKGDQ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1F)N(C(=O)OC(C)(C)C)CCO2

Computed Properties

  • Exact Mass: 331.02200
  • Monoisotopic Mass: 331.02193Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 38.8Ų

Experimental Properties

  • PSA: 38.77000
  • LogP: 3.78710

4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B201010-10mg
4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine
1352318-72-9
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$ 110.00 2023-04-19
TRC
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Additional information on 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine

Introduction to 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine (CAS No. 1352318-72-9)

4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine (CAS No. 1352318-72-9) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzoxazines, which are known for their diverse biological activities and structural flexibility. The presence of the BOC (tert-butoxycarbonyl) protecting group, bromine, and fluorine substituents makes this molecule particularly interesting for various applications, including drug discovery and synthetic chemistry.

The BOC protecting group is widely used in organic synthesis to protect the amino functionality of amines. It can be easily removed under acidic conditions, making it a valuable tool in the synthesis of complex molecules. The bromine substituent at the 6-position provides a handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura coupling, which is crucial for the development of new derivatives with tailored properties. The fluorine atom at the 5-position introduces additional electronic and steric effects, which can influence the compound's biological activity and pharmacokinetic properties.

In recent years, there has been a growing interest in the use of benzoxazines as scaffolds for drug discovery. These compounds have shown promise in various therapeutic areas, including cancer, neurodegenerative diseases, and infectious diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that benzoxazines with similar structural features to 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine exhibited potent anti-cancer activity against several human cancer cell lines. The researchers attributed this activity to the ability of these compounds to inhibit key signaling pathways involved in cell proliferation and survival.

Beyond cancer research, benzoxazines have also been explored for their potential in treating neurodegenerative disorders such as Alzheimer's disease. A study published in Bioorganic & Medicinal Chemistry Letters in 2020 demonstrated that certain benzoxazine derivatives could effectively inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. The presence of halogen substituents like bromine and fluorine was found to enhance the inhibitory activity of these compounds.

The synthetic versatility of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine makes it an attractive starting material for the preparation of a wide range of derivatives. For example, the bromine substituent can be used to introduce various functional groups through palladium-catalyzed cross-coupling reactions. This allows chemists to fine-tune the properties of the final product to meet specific therapeutic requirements. Additionally, the BOC protecting group can be selectively removed to reveal an amine functionality, which can then be further modified through amide bond formation or other reactions.

In terms of pharmacokinetics, the introduction of fluorine atoms into drug molecules often leads to improved metabolic stability and enhanced bioavailability. This is particularly important for drugs that need to reach their target sites in sufficient concentrations to exert their therapeutic effects. Studies have shown that fluorinated compounds like 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine exhibit favorable pharmacokinetic profiles compared to their non-fluorinated counterparts.

The safety profile of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine has also been evaluated in preclinical studies. These studies have generally shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, as with any new chemical entity (NCE), further safety assessments are necessary before it can be advanced to clinical trials.

In conclusion, 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine (CAS No. 1352318-72-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique combination of functional groups and structural features makes it an attractive candidate for drug discovery efforts targeting various diseases. Ongoing research continues to uncover new insights into its biological activities and synthetic potential, further solidifying its importance in the field.

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